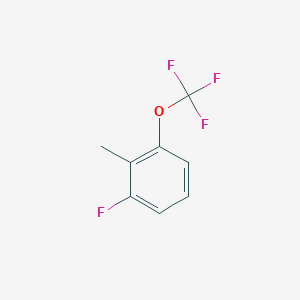

1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-fluoro-2-methyl-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-5-6(9)3-2-4-7(5)13-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPMNEJWZOXMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy group (–OCF3) is less common and more synthetically demanding than other fluorinated groups. Its preparation typically involves:

- Nucleophilic substitution on aryl chlorides or phenols to introduce the –OCF3 substituent.

- Use of reagents such as antimony trifluoride (SbF3) and antimony pentachloride (SbCl5) for fluorination.

- Fluorination of trichloromethyl aryl ethers or aryl fluoroformates.

Selective Aromatic Fluorination

- Aromatic fluorination can be achieved by selective fluoridation of chlorinated aromatic intermediates using hydrogen fluoride (HF) in the presence of catalysts such as antimony halides.

- Reaction conditions typically involve temperatures between 60–110 °C and molar ratios of fluorinating agents 2–6 times that of the substrate.

Methyl Group Introduction

- The methyl group can be introduced by starting with a methyl-substituted aromatic precursor or via methylation reactions on the aromatic ring before or after fluorination and trifluoromethoxylation.

Detailed Preparation Methods

Starting from Substituted Anisoles and Chlorination/Fluorination Sequence

- Initial substrates can be anisoles (methoxy-substituted benzenes) with appropriate substitution patterns.

- Chlorination of anisoles to form trichloromethyl aryl ethers followed by fluorination with anhydrous HF and catalysts produces trifluoromethoxy derivatives.

- This method was pioneered by L. Yagupol'skii in 1955 and further refined by others.

Table 1: Synthesis of Aryl Trifluoromethoxy Compounds from Substituted Anisoles

| Starting Anisole | Trichloromethyl Aryl Ether Yield (%) | Trifluoromethoxy Product Yield (%) |

|---|---|---|

| 4-Chloroanisole | 77 | 80 |

| 2-Chloroanisole | 69 | 40 |

| 4-Fluoroanisole | 66 | 58 |

| 2,4-Dichloroanisole | 70 | 20 |

| 4-Cyanoanisole | 50 | 20 |

In Situ Chlorination/Fluorination of Phenols

- Phenols can be treated with tetrachloromethane (CCl4), anhydrous HF, and boron trifluoride (BF3) catalyst under pressure and elevated temperature to generate trifluoromethoxy derivatives directly.

- This method avoids isolation of intermediates but yields vary depending on substituents.

Table 2: In Situ Preparation of Aryl Trifluoromethoxy Compounds from Phenols

| Phenol Substrate | Conditions (Temp/Time) | Product Yield (%) |

|---|---|---|

| Phenol | 100 °C / 2 h | 10 |

| 4-Nitrophenol | 150 °C / 8 h | 56 |

| 4-Chlorophenol | 150 °C / 8 h | 70 |

| 3-Aminophenol | 140 °C / 8 h | 26 |

| 2-Fluorophenol | 150 °C / 8 h | 35 |

| 4-Methylphenol | 150 °C / 4 h | 20 |

Fluorination of Aryl Fluoroformates

- Aryl fluoroformates can be converted to trifluoromethoxy derivatives by treatment with sulfur tetrafluoride (SF4).

- This two-step method involves first forming the fluoroformate from the phenol and then fluorinating it.

- Yields vary widely depending on substituents.

Table 3: Preparation of Aryl Trifluoromethoxy Compounds via Aryl Fluoroformates

| Phenol Substrate | Yield of ArOCF3 (%) |

|---|---|

| Phenol | 62 |

| 4-Nitrophenol | 81 |

| 4-Chlorophenol | 58 |

| 2-Chlorophenol | 17 |

| 4-Fluorophenol | 42 |

| 4-Methylphenol | 9 |

Selective Fluorination of Dichlorotoluene Intermediates

- Selective fluorination of 2-(trifluoromethyl)dichlorotoluene with hydrogen fluoride under catalysis by antimony halides can yield fluorinated intermediates.

- Hydrolysis of these intermediates under controlled temperature and pressure conditions leads to final benzaldehyde or related products.

- This approach is adaptable for industrial-scale synthesis due to its simplicity and cost-effectiveness.

Research Findings and Industrial Considerations

- The trifluoromethoxy group significantly alters the chemical and biological properties of aromatic compounds, making its efficient synthesis valuable for pharmaceuticals and agrochemicals.

- Industrial methods favor routes that minimize toxic reagents and waste, such as selective fluorination with HF and catalytic antimony halides.

- Yields and purities are optimized by controlling temperature, pressure, and reagent ratios.

- Toxicity and handling of reagents like SF4 and antimony compounds remain challenges.

- Recent advances focus on milder conditions and safer reagents to improve scalability.

Summary Table of Preparation Methods for 1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yields (%) |

|---|---|---|---|---|

| Chlorination/Fluorination of Anisoles | Anisole derivatives, CCl4, HF, SbF3, SbCl5, 100-150 °C | Established, moderate yields | Toxic reagents, moderate selectivity | 20-80 |

| In Situ Chlorination/Fluorination of Phenols | Phenols, CCl4, HF, BF3, 100-150 °C, pressure | Avoids intermediate isolation | Variable yields, substrate dependent | 10-70 |

| Fluorination of Aryl Fluoroformates | Phenols → fluoroformates, SF4, pressure | Direct conversion | Highly toxic reagents, low scalability | 9-81 |

| Selective Fluorination of Dichlorotoluene | 2-(Trifluoromethyl)dichlorotoluene, HF, Sb halides, 60-110 °C | Cost-effective, industrially viable | Requires careful control of conditions | High (not specified) |

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom or the trifluoromethoxy group is replaced by other nucleophiles.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbons.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Major Products Formed

Substitution: Products include substituted benzene derivatives.

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: Products include hydrocarbons and partially reduced derivatives.

Scientific Research Applications

1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated drugs.

Industry: Utilized in the production of agrochemicals, materials science, and as a building block for various industrial chemicals

Mechanism of Action

The mechanism of action of 1-fluoro-2-methyl-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The fluorine atom can form strong hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Fluoro-3-(trifluoromethoxy)benzene

- Structure : Lacks the methyl group at position 2.

- Reactivity : Demonstrates higher reactivity in Pd-catalyzed direct arylations due to reduced steric hindrance. For example, 1-bromo-3-(trifluoromethoxy)benzene reacts with imidazo[1,2-a]pyridine to yield products in 90–91% efficiency .

- Electronic Effects : The absence of a methyl group results in a stronger electron-withdrawing effect overall, enhancing electrophilic substitution deactivation compared to the methyl-containing analog.

1-Bromo-2-(trifluoromethoxy)benzene

- Structure : Bromine replaces fluorine at position 1 and lacks the methyl group.

- Reactivity : Bromine serves as a superior leaving group, enabling efficient cross-coupling reactions. For instance, it reacts with 1,2-dimethylimidazole to form arylated products in 69–89% yields .

- Applications : Brominated analogs are preferred in Suzuki-Miyaura couplings, whereas the fluorine and methyl groups in the target compound limit such reactivity but improve stability.

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene

- Structure : Bromine at position 4 and fluorine at position 2.

- Physical Properties : Higher molecular weight (243.98 g/mol) compared to the target compound (estimated ~212.12 g/mol with C₈H₆F₄O).

- Synthetic Utility : Bromine facilitates functionalization at position 4, whereas the methyl group in the target compound blocks this position, redirecting reactivity to other sites .

1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene

- Structure : Chlorine (position 1), methoxy (position 4), and trifluoromethyl (position 3).

- Electronic Profile : Trifluoromethyl (-CF₃) is less polar than trifluoromethoxy (-OCF₃), reducing the compound’s overall polarity. This impacts solubility and bioavailability in medicinal applications .

Data Table: Key Properties and Reactivity

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity in Pd-Catalyzed Arylation | Yield Range (%) |

|---|---|---|---|---|---|

| 1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene | C₈H₆F₄O | ~212.12 | F, CH₃, OCF₃ | Limited (steric hindrance) | N/A |

| 1-Bromo-3-(trifluoromethoxy)benzene | C₇H₄BrF₃O | 259.01 | Br, OCF₃ | High (meta-bromo) | 69–91 |

| 1-Bromo-2-(trifluoromethoxy)benzene | C₇H₄BrF₃O | 259.01 | Br, OCF₃ | Moderate (ortho-bromo) | 69–89 |

| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | C₇H₃BrF₄O | 243.98 | Br, F, OCF₃ | High (para-bromo) | 93 |

Steric and Electronic Effects

- Steric Hindrance : The methyl group at position 2 in this compound introduces steric bulk, reducing reactivity in coupling reactions compared to brominated analogs .

- Electronic Modulation : The trifluoromethoxy group deactivates the ring, making electrophilic substitutions challenging. However, the methyl group’s electron-donating nature partially counterbalances this effect, creating a nuanced reactivity profile.

Biological Activity

1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : CHFO

- Molecular Weight : 196.13 g/mol

- Structural Characteristics : The compound features a trifluoromethoxy group (-OCF) and a fluoro group (-F) attached to a methyl-substituted benzene ring, influencing its reactivity and interaction with biological systems.

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in metabolic pathways such as cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

- Cellular Effects : Studies indicate that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to programmed cell death.

- Gene Expression Modulation : It influences gene expression related to stress responses and metabolic regulation, impacting cellular homeostasis.

Biological Activity Summary Table

Case Study 1: Anticancer Properties

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis. The results are summarized below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | ROS production leading to apoptosis |

| MCF-7 | 4.5 | Mitochondrial dysfunction |

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of this compound revealed notable activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and interference with cellular respiration. The following table summarizes the antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | Membrane disruption |

| Escherichia coli | 15 µg/mL | Inhibition of respiration |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The compound is expected to be absorbed through passive diffusion due to its lipophilic nature.

- Metabolism : It undergoes metabolic transformations primarily via cytochrome P450 enzymes, which may affect its bioavailability and efficacy.

- Toxicity Profile : Preliminary studies indicate low toxicity at therapeutic doses; however, further investigations are needed to fully understand its safety profile.

Q & A

Q. Basic Research Focus

- ¹H/¹⁹F NMR :

- Fluorine substituents split signals multiplicities (e.g., trifluoromethoxy group at δ ~58 ppm in ¹⁹F NMR). Methyl protons appear as a singlet (δ ~2.3 ppm), while aromatic protons show coupling patterns reflecting ortho/para fluorine effects .

- Mass Spectrometry (MS) :

- Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (C₈H₆F₄O: ~218 g/mol). Fragmentation patterns validate substituent positions (e.g., loss of -OCH₂CF₃) .

Validation : Compare with analogs (e.g., 1-Fluoro-4-(trifluoromethoxy)benzene) to resolve overlapping signals .

- Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (C₈H₆F₄O: ~218 g/mol). Fragmentation patterns validate substituent positions (e.g., loss of -OCH₂CF₃) .

What challenges arise in achieving regioselective substitution due to competing substituent effects?

Advanced Research Focus

The methyl group (electron-donating) and trifluoromethoxy group (electron-withdrawing) create competing directing effects:

- Nitration : The trifluoromethoxy group directs electrophiles to the para position, but steric hindrance from the methyl group may favor meta substitution .

- Halogenation : Fluorine’s ortho/para-directing nature can clash with trifluoromethoxy’s meta-directing tendency. Computational modeling (DFT) predicts optimal sites for substitution .

Mitigation : Use protective groups (e.g., silyl ethers) for temporary blocking or employ transition-metal catalysts (e.g., Pd) for cross-coupling .

How does the trifluoromethoxy group influence biological activity compared to other substituents?

Advanced Research Focus

The trifluoromethoxy group enhances lipophilicity (logP ~2.8) and metabolic stability compared to methoxy or hydroxy groups.

- Pharmacokinetics : Increases membrane permeability, as seen in analogs like 1-Ethynyl-4-(trifluoromethoxy)benzene, which showed improved blood-brain barrier penetration in rodent models .

- Bioactivity : In antimicrobial studies, trifluoromethoxy-containing compounds exhibit 2–3x higher potency than non-fluorinated analogs due to stronger hydrophobic interactions with target enzymes .

What strategies mitigate side reactions during palladium-catalyzed coupling to synthesize derivatives?

Q. Advanced Research Focus

- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos ligands to suppress β-hydride elimination in Sonogashira couplings .

- Solvent Optimization : Polar aprotic solvents (DMF, THF) stabilize intermediates, while additives (e.g., CuI) accelerate transmetalation .

- Temperature Control : Maintain reactions at 60–80°C to prevent aryl halide decomposition.

How do computational models predict reactivity and guide synthesis optimization?

Q. Advanced Research Focus

- DFT Calculations : Predict regioselectivity by comparing activation energies for possible intermediates (e.g., benzyne vs. carbocation pathways) .

- Molecular Dynamics : Simulate solvent effects on reaction rates (e.g., DMSO vs. toluene) to optimize yields.

- Machine Learning : Train models on existing datasets (e.g., CAS reactions) to recommend catalyst-substrate pairs for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.